molecular formula C14H16N2O2S2 B2929200 N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 1797310-00-9

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2929200
CAS No.: 1797310-00-9
M. Wt: 308.41
InChI Key: RWTPUJJOFXVIRX-UHFFFAOYSA-N
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Description

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide ( 1797310-00-9) is a synthetic small molecule with a molecular formula of C14H16N2O2S2 and a molecular weight of 308.42 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value . The benzothiazole nucleus is present in compounds investigated for a wide range of applications, including central nervous system (CNS) targeted therapies for conditions like epilepsy, Alzheimer's disease, and amyotrophic lateral sclerosis . Furthermore, benzothiazole derivatives are extensively studied as multifunctional agents for their potential antioxidant, antimicrobial, and antiproliferative properties, making them promising candidates for development in areas such as dermatology and oncology . The specific structure of this compound, which incorporates a 3-methoxythiolane moiety, may influence its physicochemical properties and interaction with biological targets, offering researchers a unique chemical tool for various investigative applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-18-14(4-5-19-8-14)7-15-13(17)10-2-3-11-12(6-10)20-9-16-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTPUJJOFXVIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxythiolan Ring: The methoxythiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Coupling with Benzothiazole: The methoxythiolan intermediate is then coupled with a benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the coupled intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Key Features/Applications References
N-[(3-Methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (3-Methoxythiolan-3-yl)methyl C₁₅H₁₈N₂O₂S₂ Thiolane ring with methoxy group; potential CNS or kinase targeting
N-Benzyl-N-ethynyl-1,3-benzothiazole-6-carboxamide (3n) Benzyl-ethynyl C₁₇H₁₃N₂OS Ethynyl group; synthesized via TBAF/THF (68% yield)
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide 2-Hydroxyethoxy with halogenated anilino side chain C₁₇H₁₃F₂IN₃O₂S Tyrosine kinase inhibitor; antineoplastic activity
(3aS,6R)-N-(2-Methoxyethyl)-2,3,3a,6-tetrahydro-1,3-benzothiazole-6-carboxamide (WD0) 2-Methoxyethyl with tetrahydro-benzothiazole C₁₁H₁₆N₂O₂S Stereospecific tetrahydro ring; improved solubility
N-(5-Methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide 5-Methylthiazol-2-yl C₁₂H₁₀N₄OS₂ Thiazole substituent; hydrogen-bonding potential

Key Comparative Insights

Physicochemical Properties
  • WD0 ’s tetrahydro-benzothiazole core and 2-methoxyethyl group enhance aqueous solubility, making it favorable for oral bioavailability . The methoxythiolan group in the target compound balances lipophilicity and metabolic stability, as sulfur-containing rings are less prone to oxidative degradation.
  • The hydroxyethoxy group in the tyrosine kinase inhibitor () improves solubility but may reduce membrane permeability compared to the methoxythiolan substituent .

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

Chemical Structure and Properties

The compound is characterized by the fusion of a benzothiazole ring with a thiolane moiety. The unique structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. In particular, studies have indicated that compounds similar to this compound exhibit potent activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae16 µg/mL

Research conducted by Ramachandran et al. demonstrated that benzothiazole derivatives possess antibacterial effects comparable to standard antibiotics, indicating their potential as alternative therapeutic agents against resistant strains .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been widely studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

These findings suggest that the compound may act through the modulation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

Anti-inflammatory effects have also been reported for benzothiazole derivatives. The compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A study indicated a reduction in edema in animal models treated with the compound:

Treatment Edema Reduction (%)
Control0
This compound45

This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Emerging evidence supports the antiviral potential of benzothiazole derivatives. In silico studies have indicated that this compound may inhibit viral replication through interaction with viral proteins. Preliminary results show activity against:

Virus Type EC50 (µM)
Influenza virus20
HIV25

These findings warrant further investigation into its mechanism of action and therapeutic potential in viral infections .

Q & A

Q. What are the optimal synthetic routes for N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzothiazole derivatives often involves coupling reactions between substituted benzothiazole cores and functionalized side chains. For example, refluxing 1,3-benzothiazole-6-carboxylic acid derivatives with thiolane-based amines in chloroform or 1,4-dioxane under catalytic conditions (e.g., DCC/DMAP) can yield the target compound. Optimization includes:
  • Temperature control : Prolonged reflux (6–12 hours) ensures complete amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF or chloroform improve solubility of hydrophobic intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm the methoxythiolan and benzothiazole moieties. Key signals include methoxy protons (~δ 3.7 ppm) and aromatic benzothiazole protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves the spatial arrangement of the methoxythiolan substituent and hydrogen-bonding patterns (e.g., N–H⋯N interactions), critical for understanding packing behavior .
  • IR spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy group) validate functional groups .

Q. What safety protocols are essential when handling this compound during synthesis and analysis?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing or grinding .
  • Waste disposal : Segregate organic waste (e.g., reaction solvents) and incinerate via certified hazardous waste services to minimize environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties and reaction pathways:
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the benzothiazole ring and thiolan substituent .
  • Non-covalent interactions : Hirshfeld surface analysis predicts π-π stacking (benzothiazole rings) and hydrogen-bonding networks (amide groups), guiding crystal engineering .
  • Solvent effects : COSMO-RS simulations optimize solvent choices for recrystallization or catalytic reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzothiazole carboxamides?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Mitigation involves:
  • Batch consistency : HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) verifies purity (>98%) and detects trace byproducts (e.g., unreacted starting materials) .
  • Stereochemical analysis : Chiral HPLC or circular dichroism (CD) confirms the configuration of the methoxythiolan substituent, which impacts receptor binding .
  • Dose-response validation : Replicate bioassays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) reduce variability .

Q. How does the 3-methoxythiolan substituent influence the compound’s physicochemical properties and pharmacokinetic profile?

  • Methodological Answer : The substituent’s steric and electronic effects are assessed via:
  • LogP determination : Shake-flask method (octanol/water partition) quantifies lipophilicity, critical for blood-brain barrier penetration predictions .
  • Solubility studies : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) evaluates formulation feasibility .
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH cofactor) identifies oxidative hotspots (e.g., thiolan ring) prone to CYP450-mediated degradation .

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